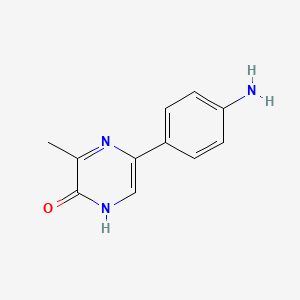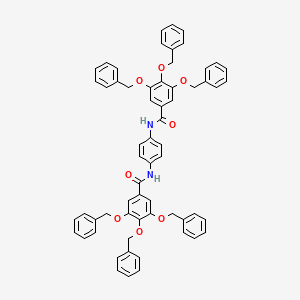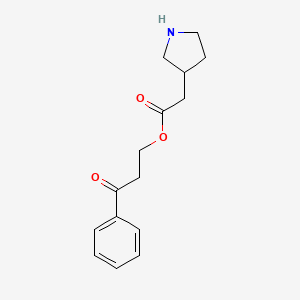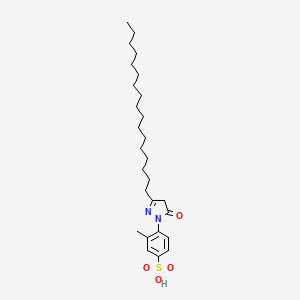
4,6-Dichloro-2-isopropylpyrimidin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dichloro-2-isopropylpyrimidin-5-amine is a chemical compound with the molecular formula C7H9Cl2N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is notable for its applications in various fields, including organic synthesis and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-isopropylpyrimidin-5-amine typically involves the chlorination of 2-isopropylpyrimidine followed by amination. One common method includes:
Chlorination: 2-Isopropylpyrimidine is treated with chlorine gas or a chlorinating agent such as phosphorus pentachloride (PCl5) to introduce chlorine atoms at the 4 and 6 positions.
Amination: The dichlorinated intermediate is then reacted with ammonia or an amine source under controlled conditions to replace one of the chlorine atoms with an amino group.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: to ensure efficient mixing and reaction control.
Purification steps: such as recrystallization or chromatography to achieve high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dichloro-2-isopropylpyrimidin-5-amine undergoes several types of chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution products: Various amines, thiols, or ethers depending on the nucleophile used.
Oxidation products: Oxidized derivatives with additional functional groups.
Reduction products: Reduced forms with fewer chlorine atoms or altered functional groups.
Aplicaciones Científicas De Investigación
4,6-Dichloro-2-isopropylpyrimidin-5-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 4,6-Dichloro-2-isopropylpyrimidin-5-amine exerts its effects depends on its specific application:
Molecular targets: It may interact with enzymes, receptors, or other proteins, altering their function.
Pathways involved: It can influence various biochemical pathways, potentially leading to therapeutic effects or other biological outcomes.
Comparación Con Compuestos Similares
Similar Compounds
- 4,6-Dichloro-2-methylpyrimidin-5-amine
- 4,6-Dichloro-2-ethylpyrimidin-5-amine
- 4,6-Dichloro-2-propylpyrimidin-5-amine
Uniqueness
4,6-Dichloro-2-isopropylpyrimidin-5-amine is unique due to its specific isopropyl group, which can influence its reactivity and interactions compared to other similar compounds. This uniqueness can make it more suitable for certain applications, particularly in the synthesis of specific pharmaceuticals or agrochemicals.
Propiedades
| 61456-98-2 | |
Fórmula molecular |
C7H9Cl2N3 |
Peso molecular |
206.07 g/mol |
Nombre IUPAC |
4,6-dichloro-2-propan-2-ylpyrimidin-5-amine |
InChI |
InChI=1S/C7H9Cl2N3/c1-3(2)7-11-5(8)4(10)6(9)12-7/h3H,10H2,1-2H3 |
Clave InChI |
ITFDRXZFLKKUCK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NC(=C(C(=N1)Cl)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B12906381.png)





